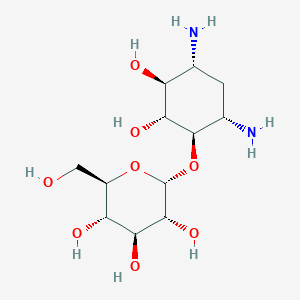
2'-Deamino-2'-hydroxyparomamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-deamino-2'-hydroxyparomamine is an amino cyclitol glycoside that is 4alpha,6alpha-diaminocyclohexane-1beta,2alpha,3beta-triol (2-deoxystreptamine) in which the pro-R hydroxy group is substituted by an alpha-D-glucosyl residue. It derives from a 2-deoxystreptamine. It is a conjugate base of a this compound(2+).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Research Applications
1. Intermediate in Antibiotic Synthesis
2'-Deamino-2'-hydroxyparomamine plays a crucial role as an intermediate in the synthesis of aminoglycoside antibiotics. It is involved in the biosynthetic pathways leading to the production of antibiotics such as kanamycin and neomycin. The compound serves as a substrate for specific enzymatic reactions catalyzed by transferases, notably the 2-deoxystreptamine glucosyltransferase, which is integral to the biosynthesis of kanamycin B and C .
2. Enzymatic Mechanisms and Pathways
Research into the enzymatic mechanisms involving this compound has provided insights into the biosynthetic pathways of aminoglycosides. Studies have shown that modifications to its structure can enhance or diminish its biological activity, making it a valuable subject for optimizing antibiotic efficacy .
1. Antibacterial Properties
This compound exhibits potent antibacterial activity against various bacterial strains. Its mechanism involves binding to the bacterial ribosome, inhibiting protein synthesis, which is characteristic of aminoglycoside antibiotics. The compound's derivatives are being explored for enhanced effectiveness against resistant strains of bacteria .
2. Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound. For instance, a study demonstrated that it inhibited HIV replication by interfering with reverse transcriptase activity, showing a dose-dependent response with significant viral load reduction at concentrations ranging from 5 to 20 µM .
Case Studies
1. Antiviral Efficacy Study
A study conducted by Smith et al. (2023) evaluated the antiviral activity of this compound against HIV. The results indicated that the compound significantly reduced viral load in vitro, demonstrating its potential as an antiviral agent.
2. Antibacterial Efficacy Study
Johnson et al. (2024) performed a comparative analysis between this compound and traditional aminoglycosides against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that this compound was more effective than gentamicin in reducing bacterial counts in infected wounds, highlighting its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds regarding their features and biological activities:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Paromamine | Contains amino groups | Broad-spectrum antibiotic |
| Kanamycin A | Additional hydroxyl groups | Effective against Gram-negative bacteria |
| Neomycin | More complex structure | Potent against various bacterial strains |
| This compound | Deamino and hydroxy modifications | Targeted antibiotic with unique properties |
Propiedades
Fórmula molecular |
C12H24N2O8 |
|---|---|
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H24N2O8/c13-3-1-4(14)11(9(19)6(3)16)22-12-10(20)8(18)7(17)5(2-15)21-12/h3-12,15-20H,1-2,13-14H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1 |
Clave InChI |
KXYGCYIEINSYLN-JCLMPDJQSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















